Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

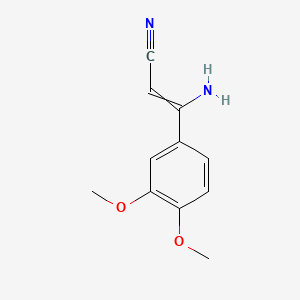

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as Boc-D-β-hydroxyaspartate (Boc-D-β-HASP), is a naturally occurring amino acid that was first isolated from the fungus Aspergillus niger in the late 1940s. It is a derivative of the amino acid L-aspartic acid, and is an important intermediate in the biosynthesis of other amino acids and peptides. Boc-D-β-HASP has a wide variety of applications in biochemistry, medicine, and biotechnology, and is an important tool in the study of enzyme kinetics and protein structure.

Aplicaciones Científicas De Investigación

Photocatalytic Enhancements

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been implicated in the study of photocatalytic materials, particularly in the modification of (BiO)2CO3 (BOC)-based photocatalysts. Research has demonstrated the potential of BOC in fields like healthcare and photocatalysis due to its unique intergrowth texture and wide bandgap, which, however, limits its visible light absorption. Modification strategies to enhance BOC's visible light-driven photocatalytic performance have included metal/BOC heterojunctions and doping with nonmetals such as carbon and nitrogen. These modifications aim to exploit the photocatalytic properties for environmental remediation and energy applications, showcasing the material's multifunctional capabilities (Ni et al., 2016).

Therapeutic Potentials

In the realm of therapeutics, Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been connected to the synthesis and therapeutic activities of boswellic acids (BAs). BAs, derived from the resin of the Boswellia serrata tree, have shown potential in treating various cancers and inflammatory diseases. The modification at specific functional groups of BAs has led to synthetic derivatives with increased anticancer and anti-inflammatory activities, highlighting the role of chemical synthesis in enhancing natural compounds' therapeutic efficacy (Hussain et al., 2017).

Boronic Acid Compounds in Medicine

The study of boronic acid compounds, including Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, has expanded into medicinal applications. Boronic acids have been identified as key components in the development of new drugs due to their ability to enhance drug potency and improve pharmacokinetic profiles. Five boronic acid drugs have been approved by regulatory bodies, with several others in clinical trials. This underscores the growing importance of boronic acids in drug discovery and the potential for new therapeutic agents (Plescia & Moitessier, 2020).

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)